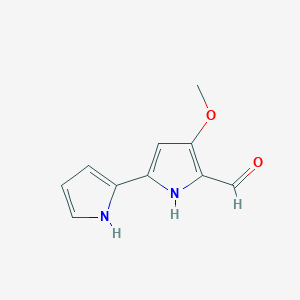

![molecular formula C9H10N2O B084183 5-Methoxy-1-methyl-1H-benzo[d]imidazole CAS No. 10394-39-5](/img/structure/B84183.png)

5-Methoxy-1-methyl-1H-benzo[d]imidazole

Overview

Description

Synthesis Analysis

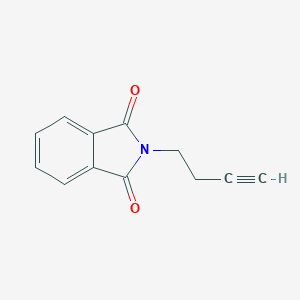

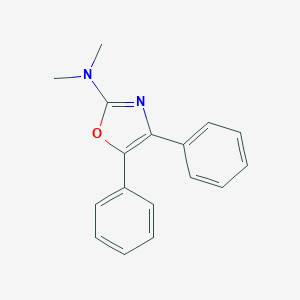

The synthesis of benzo[d]imidazole derivatives often involves the formation of the imidazole ring followed by functionalization at specific positions. Although the direct synthesis of 5-Methoxy-1-methyl-1H-benzo[d]imidazole is not detailed, similar compounds are synthesized through various methods, including condensation reactions, ring closure, and substitution reactions. These processes may involve starting materials such as o-phenylenediamines and carboxylic acids or esters, with subsequent modifications to introduce methoxy and methyl groups (Kiran et al., 2017).

Molecular Structure Analysis

The molecular structure of 5-Methoxy-1-methyl-1H-benzo[d]imidazole and related compounds has been studied using various spectroscopic and computational techniques. Quantum mechanical, spectroscopic (FT-IR, FT-Raman, NMR, UV-Vis), and theoretical analysis (DFT studies) reveal insights into the electronic structure, vibrational modes, and chemical reactivity of these molecules. Notably, the presence of methoxy and methyl groups influences the electronic distribution, which can be elucidated through HOMO-LUMO analysis, and NBO analysis (Pandey et al., 2017).

Chemical Reactions and Properties

5-Methoxy-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions typical of benzoimidazoles, including nucleophilic substitution, electrophilic substitution, and coupling reactions. The methoxy group can direct electrophilic substitution towards the ortho and para positions, whereas the methyl group can influence the reactivity and stability of the compound. Theoretical and experimental analyses provide insights into the reactivity patterns and stability of these molecules under different chemical conditions (Mano et al., 2004).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure of 5-Methoxy-1-methyl-1H-benzo[d]imidazole, are crucial for its application in various fields. X-ray crystallography studies provide detailed information on the molecular and crystal structure, highlighting the importance of intermolecular interactions in determining the solid-state properties of these compounds. Such studies reveal the arrangement of molecules in the crystal lattice and the role of hydrogen bonding and π-π interactions in stabilizing the crystal structure (Richter et al., 2023).

Scientific Research Applications

5-Methoxy-1-methyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C9H10N2O . It’s a solid substance and is usually stored in a dry environment at temperatures between 2-8°C .

Benzimidazole, a related compound, is a heterocyclic aromatic organic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole . Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration .

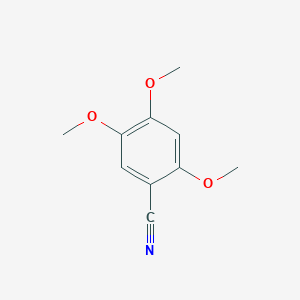

One specific derivative, 2-Mercapto-5-methoxybenzimidazole , is used in the preparation of COX-2 inhibitors . It’s also employed in the preparation of compounds such as 5-methoxy-2-[[4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole and 5-methoxy-2-[[4-methoxy-3,5-dimethylpyridin-2-yl-1-oxide)methyl]sulfonyl]-1H-benzimidazole .

Another application of benzimidazole derivatives is in the field of antimicrobial research. For instance, silver (I) complexes of benzimidazole have been synthesized and screened for their antimicrobial activity against S. epidermidis, S. aureus, and C. albicans .

-

Pharmaceutical Applications

- Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- There are commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

Antimicrobial Research

-

Preparation of COX-2 Inhibitors

-

Chemical Synthesis

-

Preparation of Other Benzimidazole Derivatives

-

Antibacterial and Antifungal Agents

Safety And Hazards

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . The current unmet need in the field of P2X3R targeted drugs is to avoid a side effect, the loss of taste, that could be reduced by increase of the P2X3R selectivity vs P2X2/3R .

properties

IUPAC Name |

5-methoxy-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-6-10-8-5-7(12-2)3-4-9(8)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQACNRVQEIYCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401630 | |

| Record name | 5-methoxy-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1-methyl-1H-benzo[d]imidazole | |

CAS RN |

10394-39-5 | |

| Record name | 5-methoxy-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

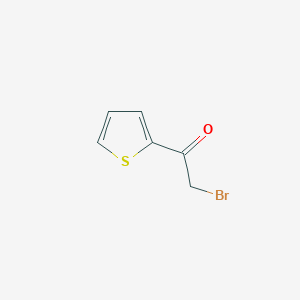

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B84114.png)

![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)